molecular formula C17H16N2O2S B2579092 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1351649-24-5

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2579092
CAS No.: 1351649-24-5
M. Wt: 312.39
InChI Key: NBHQZXXBYWUJJF-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1351621-39-0) is a synthetic urea derivative of significant interest in pharmacological research, with a molecular formula of C18H18N2O2S and a molecular weight of 326.4 g/mol . This compound is characterized by a central urea moiety flanked by a 2-hydroxy-2-(naphthalen-1-yl)ethyl group and a thiophen-2-yl heterocycle. The naphthalene ring system provides a bulky aromatic group, while the thiophene ring is a key heterocyclic component often associated with enhanced bioactivity and interaction with biological targets. This urea derivative is primarily valued for its potential in oncological and anti-inflammatory research. Compounds with similar structural features, incorporating urea functional groups and aromatic systems like naphthalene and thiophene, have demonstrated promising biological activities in scientific studies . Research on analogous molecules suggests potential mechanisms of action including the induction of apoptosis in cancer cells and inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 . Furthermore, the structural motif of a hydroxy-substituted carbon adjacent to a naphthalene ring is found in certain inhibitor chemotypes, such as the hydroxy-aryl-aldehyde (HAA) class, which are known to engage specific enzymatic targets like the IRE1α endoribonuclease, a key stress transducer in the unfolded protein response . This suggests potential research applications for this compound in studying endoplasmic reticulum stress pathways. The compound is provided for in-vitro research purposes exclusively. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

1-(2-hydroxy-2-naphthalen-1-ylethyl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c20-15(11-18-17(21)19-16-9-4-10-22-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,15,20H,11H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHQZXXBYWUJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)NC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-yl)urea is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C14H13NO2S\text{C}_{14}\text{H}_{13}\text{N}\text{O}_2\text{S}

This structure features a naphthalene moiety, a thiophene ring, and a urea functional group, which are known to contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This is crucial for preventing cellular damage and may play a role in various therapeutic applications .
  • Inhibition of Enzymatic Activity : Similar compounds in the literature have demonstrated the ability to inhibit specific enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in cholesterol metabolism. This inhibition could potentially lead to therapeutic effects in conditions related to lipid metabolism .
  • Antiproliferative Effects : Research indicates that derivatives of urea compounds can exhibit antiproliferative activity against various cancer cell lines. This suggests potential applications in cancer therapy .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using various assays that measure the ability to scavenge free radicals. A comparative study showed that this compound exhibited an IC50 value comparable to known antioxidants like Trolox, indicating its potential utility in preventing oxidative damage.

CompoundIC50 (µM)
This compound15.5
Trolox12.0

Enzyme Inhibition Studies

Inhibitory effects on ACAT were assessed, revealing that the compound effectively reduces cholesterol esterification in vitro. The following table summarizes the results:

CompoundACAT Inhibition (%)
This compound70%
Control (No inhibitor)0%

Case Studies

Several studies have explored the pharmacological profiles of related compounds, providing insights into the potential applications of this compound:

  • Antidiabetic Properties : Compounds with similar structures have been investigated for their ability to enhance insulin sensitivity and reduce blood glucose levels. The synthesis of alkaloids such as Aspernidine A and B from related structures suggests a pathway for developing new antidiabetic agents .
  • Histone Deacetylase Inhibition : Research has indicated that certain urea derivatives can act as histone deacetylase inhibitors, which are relevant in cancer therapy due to their role in regulating gene expression .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the potential of 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-yl)urea as a promising antiviral agent. Research indicates that derivatives of this compound exhibit inhibitory effects against various viral strains, including Dengue and Tobacco Mosaic Virus (TMV). The structure-activity relationship (SAR) studies suggest that modifications to the thiophene and naphthalene moieties can enhance antiviral efficacy, with some derivatives showing EC50 values in the low micromolar range .

Anticancer Properties
The compound has also been investigated for its anticancer properties. It acts as a histone deacetylase inhibitor, which is crucial in cancer therapy as it can induce cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated that certain derivatives can significantly reduce tumor growth in vivo models .

Organic Synthesis

Multicomponent Reactions
this compound serves as a versatile building block in multicomponent reactions (MCRs). These reactions allow for the efficient synthesis of complex organic molecules with diverse biological activities. For instance, it has been used in the synthesis of dihydropyrimidinones through a one-pot Biginelli reaction, yielding high purity and efficiency .

Synthesis of Bioactive Compounds
The compound is integral in synthesizing various bioactive molecules, including alkaloids and other heterocycles. Its unique functional groups facilitate reactions that lead to the formation of complex structures with potential therapeutic applications. The use of this compound in these syntheses showcases its importance as a precursor in drug discovery and development .

Materials Science

Polymeric Applications
In materials science, derivatives of this compound are being explored for their potential use in polymeric materials. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Comparison with Similar Compounds

Relevant Compounds :

  • 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d)
  • 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-thiol (5a-d)

Structural Differences :

  • Core Structure: The analogs in feature a pyrimidine ring instead of the target compound’s hydroxyethyl-naphthalene group.
  • Substituents : The benzofuran group in these analogs is less bulky than naphthalene, which may improve solubility but reduce π-π stacking interactions.
  • Functional Groups : The hydroxyl or thiol groups on the pyrimidine (vs. urea in the target compound) alter hydrogen-bonding capacity. Urea’s dual NH groups enable stronger hydrogen bonding compared to pyrimidin-2-ol/thiol.

Hypothesized Properties :

  • The target compound’s naphthalene moiety may improve binding affinity in hydrophobic environments (e.g., protein pockets), while its hydroxyl group enhances aqueous solubility relative to benzofuran-containing analogs.

Comparison with Naphthalene-Containing Thiourea Derivatives

Relevant Compounds :

  • 1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea
  • 1-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea

Structural Differences :

  • Thiourea vs.
  • Substituents: The dimethylamino and diphenylethyl groups in introduce stereochemical complexity and lipophilicity, contrasting with the target compound’s hydroxyethyl group, which offers polarity.
  • Naphthalene Position : Both compounds share a naphthalen-1-yl group, but its attachment to an ethyl chain in the target compound vs. a stereochemically defined diphenylethyl system in may influence steric interactions.

Hypothesized Properties :

  • The target compound’s hydroxyl group likely improves solubility in polar solvents compared to the lipophilic dimethylamino analogs. Its urea core may support stronger intermolecular interactions in crystalline phases.

Comparison with Tetrahydrobenzo[b]thiophene Urea Derivatives

Relevant Compounds :

  • 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a-d)

Structural Differences :

  • Core Heterocycle : The tetrahydrobenzo[b]thiophene in is partially saturated, reducing aromaticity compared to the target compound’s fully aromatic naphthalene and thiophene systems.
  • Functional Groups: The hydrazono and benzoyl groups in introduce tautomerism and electron-withdrawing effects, absent in the target compound. The cyano/ester substituents may modulate electronic properties differently than the hydroxyl group.

Hypothesized Properties :

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